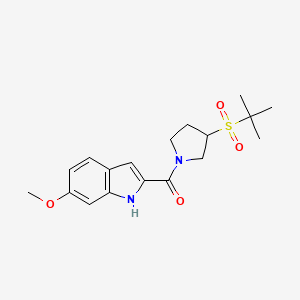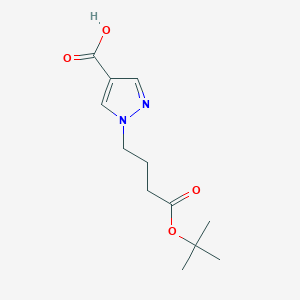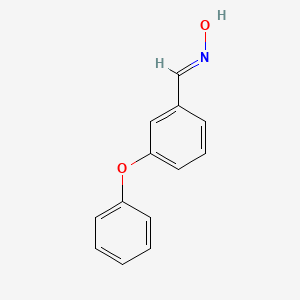
(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The tert-butylsulfonyl group is a sulfonyl group attached to a tert-butyl group, and methoxy refers to an oxygen atom bonded to a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The indole group could be formed through a Fischer indole synthesis or some other method . The tert-butylsulfonyl group and the methoxy group would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and indole rings, as well as the tert-butylsulfonyl and methoxy substituents . The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom . The indole group is also reactive and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups it contains, and the presence of any chiral centers .科学的研究の応用
Medicinal Chemistry: Pyrrolidine Scaffold Utilization
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its versatility and the ability to enhance bioactivity. It contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space . This compound could be used to design novel biologically active compounds with potential therapeutic applications.
Anti-Inflammatory Agents: FLAP Inhibition
Compounds with a similar structure have been shown to act as inhibitors of 5-Lipoxygenase-Activating Protein (FLAP), which is involved in the synthesis of proinflammatory leukotrienes . This suggests that our compound could be explored for its efficacy in reducing inflammation, potentially leading to new treatments for conditions like asthma.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-tert-butylsulfonylpyrrolidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-18(2,3)25(22,23)14-7-8-20(11-14)17(21)16-9-12-5-6-13(24-4)10-15(12)19-16/h5-6,9-10,14,19H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTSRUDCDMMQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-butylsulfonyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2968487.png)

![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide](/img/structure/B2968490.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2968491.png)
![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)


![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)

![1-[2-Butan-2-yl-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)
![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)
![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)